molecular formula C19H21N3O2 B10898684 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-ethylphenyl)-2-furamide

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-ethylphenyl)-2-furamide

Cat. No.: B10898684
M. Wt: 323.4 g/mol
InChI Key: GZNHFONBYGVGGR-UHFFFAOYSA-N
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Description

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a furan ring, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE typically involves the alkylation of pyrazoles with bromomethyl compounds under basic conditions. For instance, the alkylation process can be carried out using t-BuOK/THF as the base and solvent, respectively . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process might involve crystallization or chromatography to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the furan and ethylphenyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE is unique due to its combination of a pyrazole ring, a furan ring, and an ethylphenyl group, which provides a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(3-ethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H21N3O2/c1-4-15-6-5-7-16(11-15)20-19(23)18-9-8-17(24-18)12-22-14(3)10-13(2)21-22/h5-11H,4,12H2,1-3H3,(H,20,23)

InChI Key

GZNHFONBYGVGGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)CN3C(=CC(=N3)C)C

Origin of Product

United States

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